Cas no 7424-09-1 (D-Mannurono-6,3-lactone)

D-Mannurono-6,3-lactone Chemical and Physical Properties
Names and Identifiers
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- D-MANNURONICACIDLACTONE
- D-MANNURONO-6,3-LACTONE
- D-Mannuronolactone
- Mannuronic acid lactone
- DSSTox_CID_28902
- DSSTox_RID_83170
- DSSTox_GSID_48976
- Tox21_113432
- 7424-09-1
- SCHEMBL20156770
- D-Mannurono-6,3-lactone
-
- Inchi: 1S/C6H8O6/c7-1-3-2(8)5(9)12-4(1)6(10)11-3/h1-5,7-9H/t1-,2-,3-,4-,5?/m0/s1
- InChI Key: NNKCVJYUFBVOMM-MJCJSMLMSA-N
- SMILES: O1C([C@H]([C@@H]2[C@@H]([C@H]1C(=O)O2)O)O)O
Computed Properties
- Exact Mass: 176.03208797g/mol
- Monoisotopic Mass: 176.03208797g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 96.2
Experimental Properties
- Density: 1.749±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 191-192 ºC
- Solubility: Soluble (946 g/l) (25 º C),
D-Mannurono-6,3-lactone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | MM00711-5 mg |
D-Mannurono-6,3-lactone |
7424-09-1 | 5mg |
$63.55 | 2023-01-03 | ||
A2B Chem LLC | AH33446-100mg |
D-MANNURONICACIDLACTONE |
7424-09-1 | 100mg |
$744.00 | 2024-04-19 | ||
A2B Chem LLC | AH33446-25mg |
D-MANNURONICACIDLACTONE |
7424-09-1 | 25mg |
$330.00 | 2024-04-19 | ||
Biosynth | MM00711-50 mg |
D-Mannurono-6,3-lactone |
7424-09-1 | 50mg |
$387.00 | 2023-01-03 | ||
TRC | D208475-50mg |
D-Mannurono-6,3-lactone |
7424-09-1 | 50mg |
$ 765.00 | 2022-06-05 | ||
A2B Chem LLC | AH33446-10mg |
D-MANNURONICACIDLACTONE |
7424-09-1 | 10mg |
$225.00 | 2024-04-19 | ||
TRC | D208475-10mg |
D-Mannurono-6,3-lactone |
7424-09-1 | 10mg |
$ 235.00 | 2022-06-05 | ||
TRC | D208475-25mg |
D-Mannurono-6,3-lactone |
7424-09-1 | 25mg |
$ 475.00 | 2022-06-05 | ||
Biosynth | MM00711-100 mg |
D-Mannurono-6,3-lactone |
7424-09-1 | 100MG |
$656.00 | 2023-01-03 | ||
Biosynth | MM00711-25 mg |
D-Mannurono-6,3-lactone |
7424-09-1 | 25mg |
$234.00 | 2023-01-03 |
D-Mannurono-6,3-lactone Related Literature
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on D-Mannurono-6,3-lactone
Recent Advances in the Study of D-Mannurono-6,3-lactone (CAS: 7424-09-1) and Its Applications in Chemical Biology and Medicine
D-Mannurono-6,3-lactone (CAS: 7424-09-1) is a key intermediate in the synthesis of various bioactive compounds, particularly in the field of glycochemistry and pharmaceutical development. Recent studies have highlighted its significance in the production of alginate-derived oligosaccharides, which exhibit promising biological activities, including immunomodulatory and anti-inflammatory effects. This research brief aims to provide an overview of the latest advancements in the synthesis, characterization, and applications of D-Mannurono-6,3-lactone, with a focus on its potential therapeutic uses.
One of the most notable breakthroughs in the study of D-Mannurono-6,3-lactone is its role in the enzymatic synthesis of alginate oligosaccharides. Researchers have developed efficient enzymatic methods to convert alginate into D-Mannurono-6,3-lactone, which serves as a precursor for the production of structurally diverse oligosaccharides. These oligosaccharides have been shown to modulate immune responses and exhibit anti-inflammatory properties, making them attractive candidates for the development of novel therapeutics for autoimmune diseases and chronic inflammation.
In addition to its applications in immunomodulation, D-Mannurono-6,3-lactone has also been investigated for its potential in drug delivery systems. Recent studies have demonstrated that derivatives of D-Mannurono-6,3-lactone can be used to design biocompatible and biodegradable carriers for targeted drug delivery. These carriers exhibit enhanced stability and controlled release properties, which are critical for improving the efficacy and safety of therapeutic agents. The ability to functionalize D-Mannurono-6,3-lactone-based carriers with specific ligands further enhances their targeting capabilities, enabling precise delivery to diseased tissues.
Another area of active research is the exploration of D-Mannurono-6,3-lactone as a building block for the synthesis of novel glycoconjugates. Glycoconjugates play a vital role in various biological processes, including cell-cell communication and pathogen recognition. By leveraging the unique structural features of D-Mannurono-6,3-lactone, researchers have successfully synthesized glycoconjugates with enhanced bioactivity and selectivity. These compounds hold great promise for applications in vaccine development, antimicrobial therapy, and cancer immunotherapy.
Despite these advancements, challenges remain in the large-scale production and purification of D-Mannurono-6,3-lactone. Current synthetic routes often involve complex and costly procedures, limiting their industrial applicability. However, recent efforts to optimize enzymatic and chemical synthesis methods have shown promising results, paving the way for more efficient and scalable production processes. Additionally, advances in analytical techniques, such as NMR spectroscopy and mass spectrometry, have improved the characterization of D-Mannurono-6,3-lactone and its derivatives, facilitating their further development and application.
In conclusion, D-Mannurono-6,3-lactone (CAS: 7424-09-1) represents a versatile and valuable compound in the field of chemical biology and medicine. Its applications in immunomodulation, drug delivery, and glycoconjugate synthesis underscore its potential to address unmet medical needs. Ongoing research efforts to overcome production challenges and explore new therapeutic avenues are expected to further enhance its utility and impact in the coming years. This brief highlights the importance of continued investment in the study of D-Mannurono-6,3-lactone to unlock its full potential for biomedical applications.
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